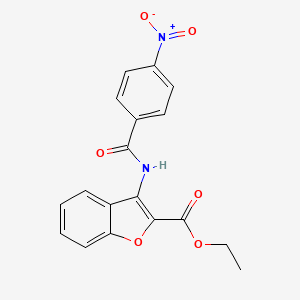![molecular formula C22H18F2N4OS B2586581 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1049438-95-0](/img/structure/B2586581.png)
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone” is a chemical compound with potential applications in scientific research . Its unique structure allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes.
Synthesis Analysis
A series of imidazo[2,1-b]thiazole-based chalcones were synthesized and evaluated for their anticancer activities . The synthesis process involved the use of compound 5 and compound 12a, along with DIPEA in DMSO .Molecular Structure Analysis
The molecular structure of this compound allows for diverse applications in scientific research. It has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of imidazo[2,1-b]thiazole-based chalcones . These chalcones have shown broad-spectrum antiproliferative activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.27 . It is a powder at room temperature .科学的研究の応用
Antimicrobial and Antitubercular Activity
Compounds with structural elements similar to (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone have shown promising antimicrobial activities. For instance, benzothiazolo imidazole compounds have been synthesized and evaluated for their antimycobacterial potential against Mycobacterium tuberculosis, with some derivatives demonstrating significant activity in the low μM range, highlighting their potential as new anti-mycobacterial chemotypes (Pancholia et al., 2016). Additionally, other research has focused on the synthesis of sulfonamide and amide derivatives incorporating imidazo[1,2-b]pyridazine moieties, which showed in vitro antimicrobial activity against various bacterial strains, as well as antifungal and antimalarial activities (Bhatt et al., 2016).
Anticancer Research
The exploration of heterocyclic compounds for anticancer activity has led to the discovery of several promising candidates. Compounds bearing imidazo[2,1-b]thiazole scaffolds have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives exhibited potential as inhibitors, showcasing the relevance of such molecular frameworks in the development of novel anticancer agents (Ding et al., 2012).
Molecular Design and Chemical Analysis
The design and synthesis of novel compounds with complex structures, including those related to (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone, involve detailed chemical analysis and characterization. Studies have utilized various spectroscopic and crystallographic techniques to elucidate the structural and electronic properties of these compounds. This foundational work supports the further exploration of their biological activities and potential therapeutic applications (Shahana & Yardily, 2020).
Photophysical Properties for Material Science
Research into the optical properties of related compounds has implications for material science, particularly in the development of fluorescent materials with potential applications in sensing, imaging, and electronic devices. The study of fluorophores based on imidazole and piperazine structures has led to insights into their absorption and fluorescence behaviors, which can be fine-tuned through molecular design for specific applications (Danko et al., 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVKVQRDYOCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2586499.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide](/img/structure/B2586502.png)
![4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone](/img/structure/B2586503.png)
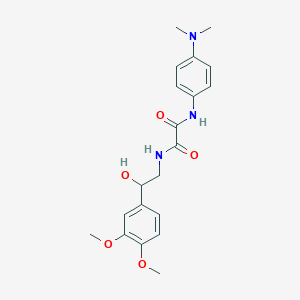


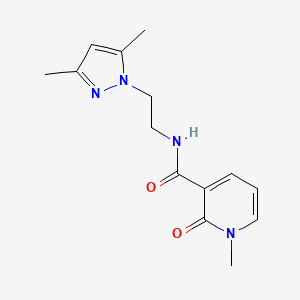
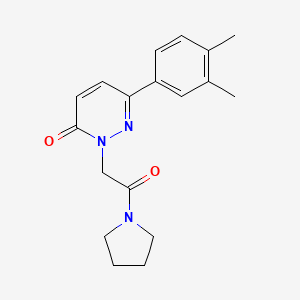
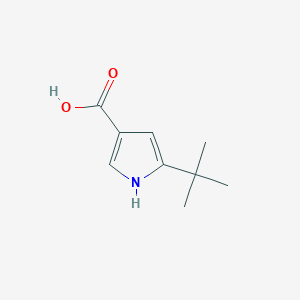
![4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid](/img/structure/B2586515.png)
